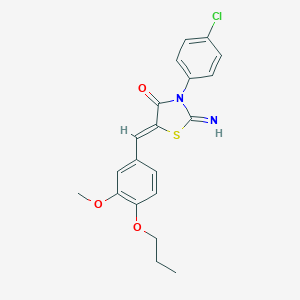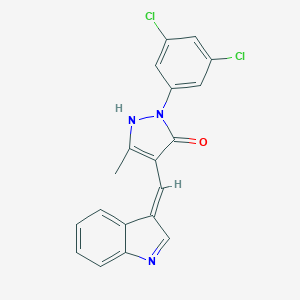![molecular formula C20H17ClN2O4 B302863 N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B302863.png)
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mécanisme D'action
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide binds to the active site of BTK and inhibits its kinase activity. This leads to downstream inhibition of the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of B-cells. Inhibition of BTK also affects other signaling pathways, such as the NF-κB and AKT pathways, which are involved in cell survival and resistance to apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been shown to modulate immune cell function in preclinical models. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits the activation and proliferation of T-cells, and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also enhances the activity of natural killer cells, which are important for the immune surveillance of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has several advantages for lab experiments, including its high potency and selectivity for BTK, and its ability to modulate immune cell function. However, N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has some limitations as well. It has poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide also has a short half-life in vivo, which may limit its efficacy in clinical settings.
Orientations Futures
There are several future directions for the development of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibition, and the development of personalized treatment strategies based on these biomarkers. Another area of focus is the combination of BTK inhibitors with other anti-cancer agents, such as immune checkpoint inhibitors and CAR-T cell therapies. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties for clinical use.
Méthodes De Synthèse
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide is synthesized through a multi-step process that involves the coupling of 5-chloro-2-methoxybenzoic acid with 4-methyl-2-nitroaniline, followed by reduction of the nitro group and subsequent coupling with 2-furancarboxylic acid. The final product is purified through column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. In vivo studies have shown that N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide reduces tumor growth in mouse models of CLL and NHL, and enhances the efficacy of other anti-cancer agents such as rituximab. Clinical trials of N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide are currently underway in patients with relapsed or refractory CLL and NHL.
Propriétés
Nom du produit |
N-{2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide |
|---|---|
Formule moléculaire |
C20H17ClN2O4 |
Poids moléculaire |
384.8 g/mol |
Nom IUPAC |
N-[2-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O4/c1-12-5-7-15(22-20(25)18-4-3-9-27-18)16(10-12)23-19(24)14-11-13(21)6-8-17(14)26-2/h3-11H,1-2H3,(H,22,25)(H,23,24) |
Clé InChI |
BHNAFYJFIUXFMY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-fluorophenyl)-10-(3-hydroxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302780.png)
![ethyl 4-[4-(4-isopropoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B302784.png)

![1-Amino-3-(3-methoxy-4-propoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B302787.png)


![5-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B302794.png)

![7-(2-methoxyphenyl)-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302797.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid](/img/structure/B302801.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)
